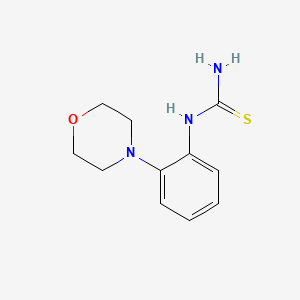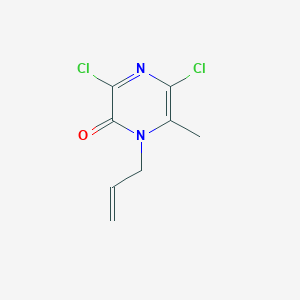
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a sulfanyl group, and a methoxy-oxopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate typically involves the esterification of 2-[(3-methoxy-3-oxopropyl)sulfanyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for studying metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
相似化合物的比较
Similar Compounds
- Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]propanoate
- Methyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]propanoate
- Propyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]propanoate
Uniqueness
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate is unique due to the presence of the methoxy-oxopropyl group, which imparts specific chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
属性
CAS 编号 |
66319-05-9 |
|---|---|
分子式 |
C9H16O4S |
分子量 |
220.29 g/mol |
IUPAC 名称 |
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C9H16O4S/c1-4-13-9(11)7(2)14-6-5-8(10)12-3/h7H,4-6H2,1-3H3 |
InChI 键 |
QPDMNTQYPRWOES-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)SCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




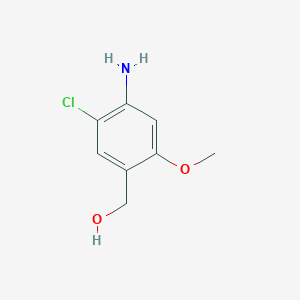
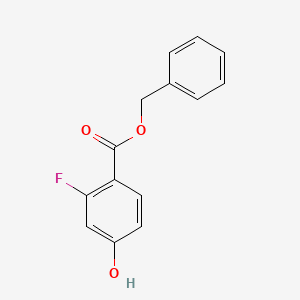
![1-[(4-methylphenyl)sulfonyl]-1-Azaspiro[2.5]octane](/img/structure/B8750343.png)
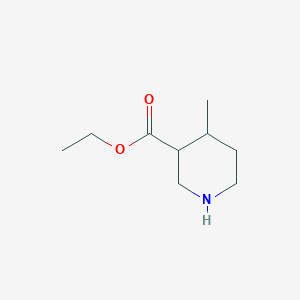


![Methyl 2-(1,4-dioxa-8-azaspiro(4.5]decan-8-ylcarbonyl)aminobenzoate](/img/structure/B8750372.png)
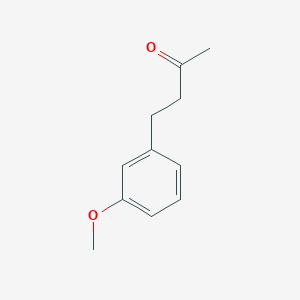

![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8750391.png)
